molecular formula C8H12O4S B8545819 (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 136891-16-2

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B8545819
Key on ui cas rn: 136891-16-2
M. Wt: 204.25 g/mol
InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N
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Patent
US06215004B1

Procedure details

To a well-stirred suspension of 24 (1.3 g, 10 mmol) and CSA (116 mg, 0.50 mmol) in dry DCM (10 ml) was slowly added a solution of mercaptoacetic acid (2.76 g, 2.08 ml, 30 mmol) in dry DCM (5 ml). The reaction was left at room temperature for 16 hours with stirring. The reaction mixture was diluted with DCM (20 ml) and successively washed with: concentrated NaHCO3 (3×30 ml) and brine (2×30 ml), dried, filtered and evaporated to afford 25 (0.9 g, 4.4 mmol, 44%) as a colorless syrup.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[O:9])(=[O:5])[CH2:2][CH2:3][CH3:4].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.[SH:25][CH2:26][C:27](O)=[O:28]>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]1[S:25][CH2:26][C:27](=[O:28])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(CCC)(=O)OCC=O
Name
Quantity
116 mg
Type
reactant
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.08 mL
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
successively washed with: concentrated NaHCO3 (3×30 ml) and brine (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)(=O)OCC1OC(CS1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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